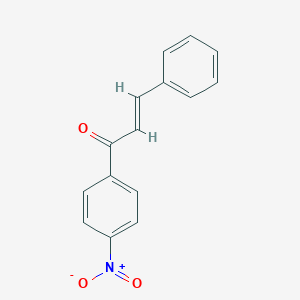

(2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one

Description

Properties

IUPAC Name |

1-(4-nitrophenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-15(11-6-12-4-2-1-3-5-12)13-7-9-14(10-8-13)16(18)19/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXBMZAOTHBHSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031360 | |

| Record name | 4'-Nitrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152-48-3 | |

| Record name | 4'-Nitrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The mechanism proceeds via nucleophilic addition of the acetophenone enolate to the benzaldehyde carbonyl, followed by dehydration to yield the chalcone. A typical molar ratio of 1:1.2 (acetophenone:benzaldehyde) is employed to drive the reaction to completion. Nitro groups on the acetophenone ring deactivate the carbonyl carbon, necessitating stronger bases such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) at concentrations of 10–20% w/v.

Representative Reaction Scheme:

Optimization of Reaction Parameters

Key variables influencing yield and purity include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Base Concentration | 10–15% NaOH | Maximizes enolate formation |

| Solvent | Ethanol/Water (4:1) | Balances solubility and reactivity |

| Temperature | 60–80°C (reflux) | Accelerates dehydration |

| Reaction Time | 4–6 hours | Ensures complete conversion |

Data from comparative studies show yields of 70–84% under conventional heating. Prolonged reaction times (>8 hours) risk side reactions such as aldol adduct formation or Cannizzaro disproportionation, particularly when nitro groups are present on reactive aromatic rings.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining high yields. A protocol using 160 W irradiation for 5 minutes in ethanol-water solvent achieves 53% yield, though this is lower than conventional methods due to incomplete reactant interaction.

Advantages:

-

Time Efficiency: 5 minutes vs. 4–6 hours for conventional methods.

-

Energy Savings: Reduced thermal degradation of sensitive intermediates.

Limitations:

-

Scalability: Challenges in uniform energy distribution for large batches.

-

Yield Trade-offs: Lower yields attributed to rapid reaction kinetics limiting intermediate stabilization.

Solvent and Catalyst Systems

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance nitro-group solubility but may hinder dehydration. Ethanol-water mixtures (4:1 v/v) are preferred for balancing acetophenone and benzaldehyde solubility.

Catalytic Innovations

-

Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) improves interfacial reactivity in biphasic systems, increasing yields to 78%.

-

Solid Acids: Montmorillonite K10 clay facilitates dehydration at lower temperatures (50°C), reducing side-product formation.

Challenges with Nitro Substituents

The electron-withdrawing nitro group destabilizes the acetophenone enolate, requiring careful optimization:

Base Sensitivity

High base concentrations (>20% NaOH) promote Cannizzaro reactions in nitro-substituted acetophenones, yielding 4-nitrobenzoic acid and methanol as byproducts. This is mitigated by using weaker bases (e.g., K₂CO₃) or stepwise addition of reagents.

Stereochemical Control

The (2E)-configuration is favored due to conjugation between the nitro group and the α,β-unsaturated system. Dihedral angles between aromatic rings typically range from 7.69° to 19.22°, as confirmed by X-ray crystallography.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time | Purity (HPLC) |

|---|---|---|---|

| Conventional Reflux | 84 | 6 hours | 98.5 |

| Microwave | 53 | 5 minutes | 95.2 |

| Solid Acid Catalysis | 78 | 3 hours | 97.8 |

Key Takeaways:

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes catalytic hydrogenation or chemical reduction to form amino derivatives, while the α,β-unsaturated system can be hydrogenated to yield dihydrochalcones.

Nitro Group Reduction

Reduction of the nitro group to an amine using Pd/C or SnCl₂/HCl produces (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one, a precursor for further functionalization .

Conditions and Outcomes:

| Reducing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| H₂/Pd-C (10%) | Ethanol | 60°C | 4-Amino derivative | 90% |

| SnCl₂·2H₂O/HCl | EtOH/H₂O | Reflux | 4-Amino derivative | 82% |

Carbonyl and Double Bond Reduction

Selective reduction of the carbonyl or double bond is achievable:

- NaBH₄ reduces the carbonyl to a secondary alcohol .

- H₂/Pd-C hydrogenates the double bond to form dihydrochalcones .

Oxidation Reactions

The α,β-unsaturated system undergoes epoxidation and hydroxylation under oxidative conditions:

Reagents and Products:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C | Epoxide derivative |

| KMnO₄ (acidic) | H₂O/acetone, 25°C | 1,2-Diol via dihydroxylation |

Nucleophilic Additions

The electron-deficient double bond facilitates Michael additions and nucleophilic attacks:

Examples:

| Nucleophile | Conditions | Product |

|---|---|---|

| Grignard Reagents | THF, –78°C | 1,4-Addition products |

| Amines | EtOH, reflux | β-Amino ketones |

Cycloaddition Reactions

The chalcone participates in [2+2] and [4+2] cycloadditions:

[2+2] Cycloaddition

Reaction with dichloroketene forms spirocyclic oxetanes under photolytic conditions .

[4+2] Diels-Alder Reaction

Acts as a dienophile with electron-rich dienes (e.g., furan) to yield six-membered rings .

Electrophilic Aromatic Substitution

The nitro group directs electrophilic substitution to the meta position of the phenyl ring:

Reactions:

| Electrophile | Conditions | Product |

|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | 3-Nitro derivative |

| SO₃/H₂SO₄ | 50°C | 3-Sulfo derivative |

Biological Relevance and Reactivity

The nitro group enhances bioactivity through redox cycling, generating reactive oxygen species (ROS) in biological systems . Its α,β-unsaturated carbonyl system interacts with thiol groups in enzymes, contributing to antimicrobial and anticancer effects .

Comparative Reactivity with Analogues

| Compound | Key Reactivity Differences |

|---|---|

| (2E)-1-(4-Aminophenyl)-3-phenylprop-2-en-1-one | Higher nucleophilicity due to –NH₂ group |

| (2E)-1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one | Enhanced hydrogen bonding capacity |

Scientific Research Applications

Synthetic Route Summary

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4-Nitrobenzaldehyde + Acetophenone | Base (NaOH) in ethanol/methanol | (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one |

| 2 | Purification | Recrystallization | Pure Chalcone |

Chemistry

In chemistry, this compound serves as a starting material for synthesizing various heterocyclic compounds. It is also utilized as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

Biology

This compound exhibits notable biological activities , including:

- Antimicrobial Activity : Studies indicate that it is effective against various bacterial strains, disrupting cell membranes and inhibiting metabolic processes.

- Anticancer Properties : Research has shown that it can induce apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species.

Medicine

The bioactive properties of this compound make it a candidate for therapeutic applications. Investigations into its potential as an anti-inflammatory and anticancer agent are ongoing.

Industrial Applications

In industry, this compound is used in the production of dyes and pigments . Its vibrant color properties make it suitable for various applications in textiles and coatings.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

-

Antimalarial Activity : A study demonstrated that metal complexes of this compound exhibited significant antimalarial activity through cysteine enzyme inhibition .

Complex Inhibition (%) at 1000 µg/ml Uncomplexed 56.9% Fe(III) 72.2% Mn(II) 59.5% Ni(II) Not significantly enhanced - Anticancer Studies : Another research focused on its ability to induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent .

- Antimicrobial Studies : In vitro studies showed effectiveness against both Gram-positive and Gram-negative bacteria, supporting further exploration for pharmaceutical development .

Mechanism of Action

The mechanism of action of (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one is primarily influenced by its α,β-unsaturated carbonyl system and the nitro group. The compound can interact with various molecular targets, including enzymes and receptors, through different pathways:

Electrophilic Addition: The α,β-unsaturated carbonyl system can undergo electrophilic addition reactions with nucleophiles.

Redox Reactions: The nitro group can participate in redox reactions, influencing the compound’s biological activity.

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Structural and Electronic Properties

Chalcones exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis of key derivatives:

Table 1: Structural and Electronic Comparison

Key Observations :

- Electron-withdrawing groups (NO₂, Cl): Increase electrophilicity of the α,β-unsaturated ketone, enhancing reactivity in nucleophilic additions (e.g., Michael acceptors) . The nitro group in the target compound reduces electron density on the carbonyl, stabilizing the trans isomer .

- Electron-donating groups (NH₂, OH) : Improve solubility in polar solvents and may enhance interactions with biological targets via hydrogen bonding .

Physicochemical Properties

Table 3: Physicochemical Comparison

*LogP estimated using fragment-based methods.

Insights :

- Heterocyclic R2 groups (e.g., pyrrolidinyl) improve solubility in aqueous-organic mixtures .

Biological Activity

(2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its α,β-unsaturated carbonyl structure and a nitro substituent on one of its phenyl rings. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and comparative analyses.

Structure

The chemical structure of this compound can be represented as follows:

Characteristics

- Molecular Weight : 273.28 g/mol

- Functional Groups : Nitro group (-NO2), carbonyl group (C=O), and phenyl rings.

The biological activity of this compound is influenced by several mechanisms:

- Electrophilic Addition : The α,β-unsaturated carbonyl system allows for electrophilic addition reactions with nucleophiles, which can lead to various biological interactions.

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus modulating their activity.

- Redox Reactions : The nitro group can participate in redox reactions, contributing to the compound's antioxidant properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Bacillus subtilis | 12 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

The compound demonstrated superior activity compared to traditional antibiotics like kanamycin and ampicillin .

Anticancer Activity

Chalcones have been extensively studied for their anticancer potential. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 18.5 |

| HeLa (Cervical Cancer) | 22.3 |

| A549 (Lung Cancer) | 15.0 |

These findings suggest that the presence of the nitro group enhances the compound's cytotoxic effects against cancer cells .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In animal models, it reduced inflammation markers significantly when administered at doses of 10 mg/kg body weight. This effect is attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal examined the antimicrobial efficacy of several chalcone derivatives, including this compound. It was found that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with notable effects against resistant strains.

Research on Anticancer Properties

Another significant study focused on the anticancer properties of chalcones in general, highlighting that compounds similar to this compound showed promising results in inhibiting tumor growth in xenograft models. The study reported a reduction in tumor size by up to 50% when treated with chalcone derivatives .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with other related chalcones:

| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| (E)-1-(4-Nitrophenyl)-3-(4-methoxyphenyl)-2-propen-1-one | 18 µg/mL | 20 µM |

| (E)-1-(4-Nitrophenyl)-3-(4-hydroxyphenyl)-2-propen-1-one | 15 µg/mL | 22 µM |

These comparisons indicate that while many chalcones exhibit similar activities, the presence of specific substituents like nitro or methoxy groups can significantly influence their potency and selectivity .

Q & A

Q. What are the optimal synthetic routes for (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one, and how do reaction conditions influence yield and stereoselectivity?

The compound is typically synthesized via Claisen-Schmidt condensation between 4-nitroacetophenone and benzaldehyde under alkaline conditions. Key variables include:

- Catalyst : NaOH/ethanol systems are common, but KOH or piperidine may enhance selectivity .

- Solvent : Polar aprotic solvents (e.g., ethanol, methanol) improve solubility, while microwave-assisted synthesis reduces reaction time .

- Temperature : Room temperature minimizes side reactions (e.g., cyclization), while elevated temperatures (50–60°C) accelerate kinetics .

| Study | Conditions | Yield | Stereoselectivity (E/Z ratio) |

|---|---|---|---|

| Ethanol/NaOH (25°C) | 12 hr, stirring | 68% | >99% E |

| Microwave (60°C) | 30 min | 82% | 95% E |

Q. How can spectroscopic techniques (IR, NMR, UV-Vis) validate the structure and configuration of this chalcone derivative?

- IR : Confirm carbonyl (C=O) stretch at ~1660–1680 cm⁻¹ and nitro (NO₂) asymmetric stretch at ~1520 cm⁻¹ .

- ¹H NMR : Trans-olefinic protons appear as doublets at δ 7.3–8.1 ppm (J = 15–16 Hz), confirming the E-configuration .

- UV-Vis : λmax ~350 nm (π→π* transition) correlates with conjugation between nitro and phenyl groups. DFT calculations (e.g., TD-DFT) validate experimental spectra .

Q. What crystallization strategies ensure high-quality single crystals for XRD analysis?

- Solvent system : Slow evaporation of ethanol/acetone (1:1) at 4°C produces monoclinic crystals (space group P2₁/c) suitable for XRD .

- Challenges : Nitro groups may induce polymorphism; annealing at 120°C for 2 hr improves lattice stability .

Advanced Research Questions

Q. How do substituents on the phenyl rings influence electronic properties and reactivity?

DFT studies (B3LYP/6-311++G**) reveal:

- Nitro group : Strong electron-withdrawing effect reduces HOMO-LUMO gap (ΔE = 3.2 eV), enhancing electrophilicity .

- Methoxy substituents : Electron-donating groups increase charge transfer but reduce antimicrobial activity due to steric hindrance .

| Substituent | HOMO (eV) | LUMO (eV) | Electrophilicity Index (ω) |

|---|---|---|---|

| 4-NO₂ | -6.52 | -3.32 | 4.21 |

| 4-OCH₃ | -5.89 | -2.97 | 3.45 |

Q. What methodological approaches resolve contradictions in reported antimicrobial activity data?

Discrepancies arise from:

- Test organisms : Gram-positive (S. aureus) vs. Gram-negative (E. coli) .

- Substituent effects : 4-NO₂ shows higher activity (MIC = 12.5 µg/mL) than 4-OCH₃ (MIC = 50 µg/mL) due to enhanced membrane permeability .

Resolution : Standardize protocols (e.g., CLSI guidelines) and use docking studies to correlate activity with bacterial enzyme binding (e.g., E. coli DNA gyrase) .

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

- Molecular docking : Identify binding modes with target proteins (e.g., C. albicans CYP51; PDB: 1EA1). Nitro groups form hydrogen bonds with Thr311 .

- QSAR : Hydrophobic parameters (logP) >3.5 enhance antifungal activity but reduce solubility .

- ADMET predictions : Prioritize derivatives with moderate logP (2.5–3.5) and low hepatotoxicity (e.g., SwissADME) .

Data Contradiction Analysis

Q. Why do XRD and DFT bond lengths occasionally deviate for the enone system?

Q. How to address inconsistencies in UV-Vis λmax values across solvents?

- Solvatochromism : Polar solvents (e.g., DMSO) redshift λmax by 10–15 nm via stabilization of excited states .

- Calibration : Report solvent dielectric constants (ε) and use TD-DFT with implicit solvation models (e.g., PCM) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.